![molecular formula C20H18N2O4 B266903 N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized through a number of methods and has been used in various scientific applications.
Wirkmechanismus
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide inhibits the activity of TG2 by binding to its active site and preventing the formation of a covalent bond between the enzyme and its substrate. This results in the inhibition of various downstream signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce fibrosis in lung tissues, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, its use is limited by its specificity for TG2, which may not be relevant in all disease models.
Zukünftige Richtungen
There are several future directions for the use of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide in scientific research. One potential application is in the development of novel therapies for cancer and fibrosis. Another potential application is in the study of the role of TG2 in various biological processes, which may lead to the discovery of new therapeutic targets. Additionally, the development of more selective inhibitors of TG2 may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme, called tissue transglutaminase (TG2). This enzyme is involved in various biological processes such as cell signaling, apoptosis, and wound healing. Inhibition of TG2 activity has been shown to have therapeutic potential in various diseases such as cancer, fibrosis, and neurodegenerative disorders.
Eigenschaften
Produktname |
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide |
---|---|
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O4/c23-19(14-26-17-8-2-1-3-9-17)22-16-7-4-6-15(12-16)20(24)21-13-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
FPTMMFYGGZQPNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.